molecular formula C19H28O4 B13853352 n-Pentyl 2-Methylpentyl Phthalate

n-Pentyl 2-Methylpentyl Phthalate

Cat. No.: B13853352
M. Wt: 320.4 g/mol
InChI Key: OHMVCGANXJGHPX-UHFFFAOYSA-N
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Description

n-Pentyl 2-methylpentyl phthalate (commonly abbreviated as DiPP or iPnPP in regulatory contexts) is a phthalate ester used primarily as a plasticizer in industrial applications. Its structure consists of a benzene-1,2-dicarboxylate backbone substituted with an n-pentyl group at one oxygen and a 2-methylpentyl (or iso-pentyl) group at the other.

Phthalates like DiPP are employed to enhance flexibility in polymers such as polyvinyl chloride (PVC). However, concerns over endocrine disruption and carcinogenicity have led to strict regulations, particularly in consumer products like children’s textiles and cosmetics .

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-O-(2-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15(3)10-5-2/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3

InChI Key

OHMVCGANXJGHPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods of n-Pentyl 2-Methylpentyl Phthalate

The synthesis of this compound can be divided into two principal stages:

Preparation of Alcohols: n-Pentanol and 2-Methylpentanol

The key alcohols are derived from aldehydes through hydroformylation and aldol condensation reactions, followed by hydrogenation.

Hydroformylation of Olefins to Aldehydes
  • Olefins such as butenes are hydroformylated using cobalt carbonyl catalysts under high pressure (up to 2400 psi) and elevated temperatures (~100°C) to produce aldehydes including n-pentanal and 2-methylbutanal.
  • The reaction yields a mixture of aldehydes, with n-pentanal predominating (approximately 2-3:1 ratio over 2-methylbutanal).
Aldol Condensation of Aldehydes
  • n-Pentanal undergoes self-condensation via aldol reactions catalyzed by strong bases such as sodium or potassium hydroxide or cyanide.
  • Reaction conditions typically include temperatures from 60°C to 150°C, often conducted at slightly elevated pressures or reflux to maintain liquid phase.
  • Aldol condensation proceeds to about 80-95% completion, predominantly forming 2-propyl-2-heptenal (from n-pentanal self-condensation) with minor products from 2-methylbutanal condensation.
  • The aldol intermediate (2-propyl-3-hydroxy-heptanal) is dehydrated in situ to the unsaturated aldehyde.
Hydrogenation to Alcohols
  • The aldol condensation products are hydrogenated using cobalt on kieselguhr catalyst under hydrogen pressures ranging from 480 to 1510 psi and temperatures between 125°C and 160°C.
  • The hydrogenation converts aldehydes to alcohols, yielding a mixture of C5 and C10 alcohols, including 2-propylheptanol and 2-methylpentanol derivatives.

Preparation of 2-Methyl-2-Pentenal (Related Intermediate)

  • A related synthetic step involves the preparation of 2-methyl-2-pentenal via the condensation of propionaldehyde with nitrogenous organic bases (e.g., pyrroles, morpholine, piperidines) and organic acids (propionic, acetic, or formic acid) as catalysts.
  • Reaction conditions: temperatures between 0°C and 40°C, reaction times from 0.5 to 15 hours, with water washing to isolate the aldehyde product.
  • This method achieves yields exceeding 95%, indicating high efficiency for aldehyde intermediates relevant to branched alcohol synthesis.

Summary of Key Reaction Parameters and Yields

Step Reactants/Conditions Catalyst/Notes Yield/Outcome
Hydroformylation Butenes + CO + H2; 100°C; 2400 psi Cobalt carbonyl catalyst n-pentanal:2-methylbutanal ~ 2-3:1
Aldol Condensation n-Pentanal + 2-methylbutanal; 60-150°C; base catalyst NaOH, KOH, or cyanide; reflux or pressure 80-95% conversion; mainly n-pentanal self-condensation product
Hydrogenation Aldol product + H2; 125-160°C; 480-1510 psi Cobalt on kieselguhr Alcohol mixture: ~35% C5, 60% C10 alcohols
2-Methyl-2-pentenal synthesis Propionaldehyde + nitrogenous base + organic acid; 0-40°C Pyrrolidine, morpholine, piperidine >95% yield
Esterification Phthalic acid/anhydride + alcohol mixture Acid catalyst (e.g., sulfuric acid) Formation of this compound

Analytical and Quality Control Considerations

  • Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical method for monitoring phthalate content and purity in final products and intermediates.
  • Extraction methods involve ultrasonic extraction with solvents such as n-hexane, followed by centrifugation and GC-MS analysis to ensure product quality and compliance with safety standards.

Chemical Reactions Analysis

Types of Reactions: n-Pentyl 2-Methylpentyl Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, heat.

    Substitution: Nucleophiles, such as amines or alcohols, heat.

Major Products Formed:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares n-pentyl 2-methylpentyl phthalate with structurally analogous phthalates:

Compound Name Molecular Formula Molecular Weight Substituents CAS RN Key Applications
This compound (DiPP/iPnPP) C₁₈H₂₆O₄ ~306.4* n-Pentyl + 2-methylpentyl Unspecified Plasticizers, industrial polymers
Di-n-pentyl Phthalate C₁₈H₂₆O₄ 306.4 Two n-pentyl groups 131-18-0 PVC, adhesives
Diiso-pentyl Phthalate C₁₈H₂₆O₄ 306.4 Two iso-pentyl (3-methylbutyl) groups 605-50-5 Flexible plastics
Bis(2-ethylhexyl) Phthalate (DEHP) C₂₄H₃₈O₄ 390.56 Two 2-ethylhexyl groups 117-81-7 Widespread in PVC products
Dibutyl Phthalate (DBP) C₁₆H₂₂O₄ 278.34 Two n-butyl groups 84-74-2 Cosmetics, coatings

*Inferred from structurally similar compounds (e.g., n-Pentyl 3-Methyl-2-butyl Phthalate, C₁₈H₂₆O₄, MW 306.397 ).

Key Observations :

  • Molecular Weight : DiPP shares the same molecular formula and weight as di-n-pentyl and diiso-pentyl phthalates, but isomerism affects physicochemical behavior .

Regulatory and Toxicity Profiles

Below is a comparative analysis:

Compound Name Regulatory Limits (Examples) Toxicity Concerns Evidence Sources
This compound 0.003% in children’s textiles (China) Suspected endocrine disruptor
Diiso-pentyl Phthalate 0.003% in EU toys Reproductive toxicity, bioaccumulation
DEHP 0.1% in EU/China toys Carcinogenic, developmental effects
DBP Banned in EU cosmetics Liver/kidney damage

Notable Findings:

  • DiPP is restricted in infant textiles at 0.003%, aligning with limits for other short-chain phthalates like diiso-pentyl phthalate .
  • Unlike DEHP, DiPP lacks extensive biomonitoring data, but its structural similarity to regulated phthalates justifies precautionary measures .

Environmental and Industrial Persistence

Phthalates vary in environmental half-lives due to substituent hydrophobicity:

Compound Name Log Kow* Degradation Pathway Environmental Impact
DiPP ~7.2 (estimated) Slow hydrolysis Persistent in sediments
DEHP 7.6 Microbial degradation High bioaccumulation
DBP 4.5 Rapid photolysis Moderate persistence

*Estimated using EPI Suite™ for DiPP based on analog data .

Implications :

    Q & A

    Basic Research Questions

    Q. How can researchers structurally characterize n-Pentyl 2-Methylpentyl Phthalate using analytical chemistry techniques?

    • Methodology : Combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for precise molecular weight determination (retention time ~12.5 min) with nuclear magnetic resonance (NMR) spectroscopy to resolve alkyl chain configurations. Structural validation should reference alkyl group nomenclature (e.g., 2-methylpentyl vs. iso-pentyl) as defined in IUPAC guidelines .
    • Key Data : Molecular formula (C₁₈H₃₀O₄), molecular weight (~306.4 g/mol), and characteristic NMR peaks for distinguishing n-pentyl and branched 2-methylpentyl substituents .

    Q. What synthetic pathways are employed to produce this compound in laboratory settings?

    • Methodology : Use esterification reactions between phthalic anhydride and n-pentanol/2-methylpentanol under acid catalysis (e.g., sulfuric acid). Optimize reaction conditions (temperature: 120–140°C, time: 6–8 hours) to achieve >95% purity. Monitor progress via Fourier-transform infrared spectroscopy (FTIR) for carbonyl ester peak formation at ~1720 cm⁻¹ .

    Q. What chromatographic methods are validated for detecting this compound in biological matrices?

    • Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for urinary metabolite analysis. Use solid-phase extraction (SPE) for sample cleanup, and quantify using deuterated internal standards (e.g., this compound-d4) to correct for matrix effects .

    Advanced Research Questions

    Q. How should researchers design longitudinal studies to assess the endocrine-disrupting effects of this compound?

    • Methodology :

    • Exposure Assessment : Measure urinary metabolites (e.g., mono-2-methylpentyl phthalate) in cohort studies, normalized to creatinine levels.
    • Outcome Metrics : Evaluate hormonal endpoints (e.g., serum testosterone, thyroid hormones) using immunoassays.
    • Confounding Control : Adjust for co-exposure to other phthalates (e.g., DEHP) via multivariate regression, as described in NHANES-based epidemiological frameworks .

    Q. What statistical approaches resolve contradictions between in vitro and in vivo toxicity data for this compound?

    • Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities. For example, in vitro hepatotoxicity assays may overestimate effects due to lack of metabolic clearance pathways (e.g., esterase activity), which PBPK models can account for by incorporating species-specific metabolic rates .

    Q. What mechanistic studies are needed to clarify the compound's interaction with nuclear receptors?

    • Methodology :

    • Use reporter gene assays (e.g., PPARγ or ERα luciferase systems) to quantify receptor activation.
    • Conduct molecular docking simulations to predict binding affinities to ligand-binding domains, validated by X-ray crystallography .

    Q. How can systematic review methodologies be optimized for assessing cumulative risks of phthalates?

    • Methodology :

    • Follow the Problem Formulation framework ( ): Separate human and animal evidence streams, apply narrative synthesis for heterogeneous data, and grade confidence levels (Robust/Moderate/Slight/Indeterminate).
    • Address data gaps (e.g., transgenerational epigenetic effects) by prioritizing studies with multi-generational exposure designs .

    Critical Research Gaps Identified

    • Dose-Response Modeling : Limited data on low-dose effects (<1 mg/kg/day) in chronic exposure models .
    • Epigenetic Toxicity : No studies on DNA methylation changes induced by this specific phthalate .
    • Cumulative Risk : Interactions with co-occurring phthalates (e.g., DEHP) remain unquantified .

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